An In-depth Technical Guide to H-Tyr-OMe.HCl: Properties, Synthesis, and Applications
An In-depth Technical Guide to H-Tyr-OMe.HCl: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCl), a pivotal derivative of the amino acid L-tyrosine. This document details its fundamental chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and explores its biological significance, particularly its role as a precursor to critical catecholamines.
Core Properties and Characteristics
H-Tyr-OMe.HCl is a white to off-white crystalline powder. Its fundamental properties are summarized below, providing a foundational understanding for its application in research and development.
Physicochemical Properties
A compilation of the key physicochemical properties of H-Tyr-OMe.HCl is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.
| Property | Value |
| Molecular Formula | C₁₀H₁₄ClNO₃ |
| Molecular Weight | 231.68 g/mol [1][2][3] |
| CAS Number | 3417-91-2[1][2][3][4] |
| Appearance | White to off-white crystalline powder[2][4] |
| Melting Point | 190-192 °C (decomposes)[2][3] |
| Solubility | Soluble in DMSO (100 mg/mL)[1]. Crystallization from ethanol, propan-2-ol, or methanol (B129727) suggests solubility in these solvents.[5][6] |
| Optical Rotation | [α]D²⁰ = +12.0 to +13.0° (c=2, MeOH); [α]D²⁰ = +73 ± 2º (C=3 in Pyridine)[4]; [α]D²⁵ = +74.0° (c=3 in pyridine)[3] |
| Purity (typical) | ≥98%, ≥99.5% (HPLC)[4] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of H-Tyr-OMe.HCl. Key spectral data are summarized in Table 2.
| Spectroscopic Technique | Key Data and Observations |
| ¹H NMR | In DMSO-d₆, characteristic peaks are observed at approximately δ 9.51 (s, 1H, OH), 8.65 (s, 3H, NH₃⁺), 7.00 (d, J = 8.4 Hz, 2H, aromatic), 6.72 (d, J = 8.4 Hz, 2H, aromatic), 4.12 (dd, J = 7.4, 5.5 Hz, 1H, α-CH), 3.65 (s, 3H, OCH₃), 3.07 (dd, J = 14.1, 5.7 Hz, 1H, β-CH₂), and 2.99 (dd, J = 14.1, 7.2 Hz, 1H, β-CH₂).[7] In D₂O, aromatic protons appear as doublets at δ = 6.86 and δ = 7.16 ppm, the aliphatic CH proton as a triplet at δ = 4.27 ppm, and the CH₂ protons as a doublet at δ = 3.2 ppm.[8] |
| ¹³C NMR | For the parent L-tyrosine hydrochloride, the carboxyl carbon gives a signal at 172.6 ppm. The aliphatic carbons carrying the NH₃⁺ group and the aromatic ring appear at 55.4 ppm and 35.9 ppm, respectively. Aromatic carbons resonate between 110 and 140 ppm, with the para-substituted carbon at 156.4 ppm.[8] |
| FTIR (KBr) | A broad envelope between 2000 and 3500 cm⁻¹ is attributed to overlapping O-H and N-H stretching vibrations, with broadening due to hydrogen bonding.[9] The C=O stretch of the ester group is observed around 1735 cm⁻¹.[9] Bending modes for NH₃⁺ are seen near 1598 and 1475 cm⁻¹.[9] The phenolic C-O stretch gives an intense band around 1235 cm⁻¹.[9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of H-Tyr-OMe.HCl, compiled from various sources to ensure a comprehensive understanding for laboratory application.
Synthesis of H-Tyr-OMe.HCl
The most common method for the synthesis of H-Tyr-OMe.HCl is the Fischer esterification of L-tyrosine. Two effective protocols are detailed below.
Protocol 1: Thionyl Chloride in Methanol
This is a widely used and high-yielding method for the esterification of amino acids.
-
Materials: L-Tyrosine, Methanol (anhydrous), Thionyl chloride (SOCl₂).
-
Procedure:
-
Suspend L-Tyrosine (e.g., 10 mmol, 1.81 g) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.[10]
-
Cool the suspension in an ice bath to -10 °C.[10]
-
Slowly add thionyl chloride (e.g., 15 mmol, 1.78 g) dropwise to the stirred suspension, maintaining the temperature below room temperature.[10]
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure using a rotary evaporator.
-
Dry the resulting white solid to obtain L-Tyrosine methyl ester hydrochloride.[10] This protocol has reported yields of 95.5% to 97.2% and HPLC purity of 98.6% to 99.3%.[10]
-
Protocol 2: Trimethylchlorosilane/Methanol System
This method offers a milder, room-temperature alternative for the synthesis.
-
Materials: L-Tyrosine, Methanol, Trimethylchlorosilane (TMSCl).
-
Procedure:
-
Place L-Tyrosine (0.1 mol) in a round-bottom flask.
-
Slowly add freshly distilled trimethylchlorosilane (0.2 mol) and stir with a magnetic stirrer.
-
Add methanol (100 mL) to the mixture.
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction by TLC until completion.
-
Concentrate the reaction mixture on a rotary evaporator to yield the product. This method is noted for its mild conditions and high yields.
-
Purification
Purification of the crude H-Tyr-OMe.HCl is typically achieved through recrystallization to obtain a high-purity product.
-
General Recrystallization Protocol:
-
Dissolve the crude H-Tyr-OMe.HCl in a minimum amount of a hot solvent. Suitable solvents include ethanol, propan-2-ol, or methanol.[5][6] For aromatic amino acid methyl ester hydrochlorides, adding ether to a concentrated solution can induce crystallization.[11]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of crystals.
-
Further cooling in an ice bath can enhance crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Analytical Methods
To ensure the identity and purity of the synthesized H-Tyr-OMe.HCl, various analytical techniques are employed.
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of H-Tyr-OMe.HCl.
-
Typical Conditions:
-
Column: A reverse-phase column such as C18 is commonly used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid is often effective.[12] For example, a mobile phase of 35:65 (v/v) acetonitrile-distilled water containing 0.1% triethylamine (B128534) adjusted to pH 4.0 with TFA has been reported for a related compound.[12]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[12]
-
Detection: UV detection at a wavelength of 250 nm is suitable for aromatic compounds like H-Tyr-OMe.HCl.[12]
-
-
-
Thin Layer Chromatography (TLC):
-
Objective: To monitor the progress of the synthesis reaction.
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A common eluent system for amino acids is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 ratio).[13]
-
Biological Significance and Applications
H-Tyr-OMe.HCl serves as a more soluble and bioavailable form of L-tyrosine, a non-essential amino acid that is a precursor for the synthesis of crucial catecholamine neurotransmitters.
Role in Catecholamine Biosynthesis
L-tyrosine is the starting material for the biosynthesis of dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). This pathway is fundamental for various physiological and cognitive functions.
The conversion of L-tyrosine to these vital neurotransmitters is a key area of research in neuroscience.[4]
Applications in Research and Drug Development
H-Tyr-OMe.HCl and its parent compound, L-tyrosine, are extensively studied for their potential therapeutic and performance-enhancing effects.
-
Neuroscience Research: As a direct precursor to dopamine and norepinephrine, L-tyrosine and its derivatives are investigated for their roles in mood, cognitive function, and stress response.[4] Studies have explored the potential of L-tyrosine supplementation to mitigate cognitive decline under stressful conditions.
-
Pharmaceutical Development: H-Tyr-OMe.HCl can be used as a starting material or building block in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological conditions.[4]
-
Nutritional Supplements: Due to its role in neurotransmitter production, L-tyrosine is a component of dietary supplements aimed at improving mental performance and resilience to stress.[4]
Experimental and Logical Workflows
To provide a clearer understanding of the processes involved with H-Tyr-OMe.HCl, the following diagrams illustrate a typical synthesis and purification workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Tyrosine methyl ester hydrochloride(3417-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. L-酪氨酸甲酯 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the methyl ester of L-tyrosine hydrochloride and its methanol monosolvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 11. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
